4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
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Overview
Description
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes an aminoethyl carbamoyl group, a methoxy group, and a benzene sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aminoethyl carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-hydroxybenzene-1-sulfonic acid.
Reduction: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The aminoethyl carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Hydroxyethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Methylaminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
Uniqueness
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl carbamoyl and sulfonic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919772-12-6 |
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Molecular Formula |
C10H14N2O5S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
4-(2-aminoethylcarbamoyl)-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-9-6-7(18(14,15)16)2-3-8(9)10(13)12-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
CKHWUFLMDQUMGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)C(=O)NCCN |
Origin of Product |
United States |
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